![molecular formula C18H18ClN3OS B2780225 N-(2-chlorobenzyl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1396678-77-5](/img/structure/B2780225.png)

N-(2-chlorobenzyl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

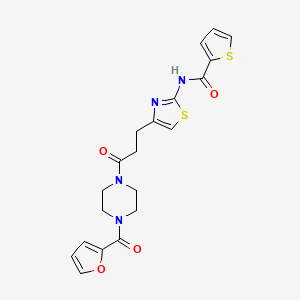

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. For detailed synthetic procedures, consult relevant literature.Molecular Structure Analysis

The compound’s molecular structure consists of a central imidazo-thiazole ring, with the chlorobenzyl and cyclopropyl groups attached. The arrangement of atoms and bond angles can be visualized using molecular modeling software or X-ray crystallography .Chemical Reactions Analysis

N-(2-chlorobenzyl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide may participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, or metal-catalyzed transformations. Investigating its reactivity is essential for understanding its potential applications.Aplicaciones Científicas De Investigación

Antimicrobial and Cytotoxic Activities

Research by Dawbaa et al. (2021) explored the synthesis of new thiazole derivatives, including those structurally similar to the specified compound, and evaluated their antimicrobial and cytotoxic activities. This study found that certain derivatives showed significant antibacterial activity and also exhibited cytotoxicity against various human leukemia cell lines, suggesting potential applications in antimicrobial treatments and cancer research (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

Anticancer Activity

Noolvi et al. (2011) synthesized a series of imidazo[2,1-b][1,3,4]-thiadiazole derivatives, structurally related to the specified compound, and evaluated their anticancer activity. The study found that certain derivatives demonstrated significant selectivity toward leukemic cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).

Herbicidal Activity

Radioiodinated Markers for Tumor Hypoxia

Li et al. (2005) synthesized and evaluated novel nitroimidazole-based derivatives, related to the specified compound, as tumor hypoxia markers. The study indicated that these compounds could accumulate in hypoxic tumor cells, suggesting their potential use in cancer imaging and diagnosis (Li, Chu, Liu, & Wang, 2005).

Psychotropic Activity

Research by Zablotskaya et al. (2013) investigated new derivatives of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide, with structural similarities to the specified compound, for their psychotropic activity. The compounds exhibited significant sedative action and anti-inflammatory activity, suggesting potential applications in the treatment of psychiatric disorders (Zablotskaya, Segal, Geronikaki, Eremkina, Belyakov, Petrova, Shestakova, Zvejniece, & Nikolajeva, 2013).

Mecanismo De Acción

The compound’s mechanism of action depends on its biological target. It could act as a ligand for receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its specific interactions.

Physical and Chemical Properties Analysis

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3OS/c19-15-4-2-1-3-13(15)9-20-17(23)8-7-14-11-24-18-21-16(10-22(14)18)12-5-6-12/h1-4,10-12H,5-9H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBERZAVBTYHZLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN3C(=CSC3=N2)CCC(=O)NCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[2-oxo-2-[2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]ethyl]prop-2-enamide](/img/structure/B2780142.png)

![N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780143.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2780146.png)

![methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride](/img/structure/B2780148.png)

![3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-[2-(2-furyl)ethyl]propanamide](/img/structure/B2780159.png)

![2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2780164.png)